molecular formula C22H17N3O2 B3586156 4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid

4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid

Cat. No.: B3586156
M. Wt: 355.4 g/mol
InChI Key: GRHVGELKFLMPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid is a compound belonging to the quinazolinone family, which is known for its diverse range of biological activities. Quinazolinones are heterocyclic compounds that have been extensively studied due to their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is to couple anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions . Another method involves the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate .

Industrial Production Methods

Industrial production of quinazolinone derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other quinazolinone derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can disrupt bacterial cell wall synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a quinazolinone core with a benzoic acid moiety makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

4-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-14-5-4-6-16(13-14)20-24-19-8-3-2-7-18(19)21(25-20)23-17-11-9-15(10-12-17)22(26)27/h2-13H,1H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHVGELKFLMPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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